molecular formula C8H10ClN B1601646 4-Chloro-2-isopropylpyridine CAS No. 98420-91-8

4-Chloro-2-isopropylpyridine

Cat. No. B1601646
CAS RN: 98420-91-8
M. Wt: 155.62 g/mol
InChI Key: PMEPPZBLQNOHJA-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylpyridine is a chemical compound with the CAS Number: 98420-91-8 . It has a molecular weight of 155.63 and its IUPAC name is 4-chloro-2-isopropylpyridine . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-isopropylpyridine is represented by the formula C8H10ClN . The InChI code for this compound is 1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-isopropylpyridine is a solid or liquid at room temperature . It is stored at 2-8°C under an inert atmosphere .

Scientific Research Applications

Binding Studies with DNA

Research into the binding of tetraplatinum(pyridyl)porphyrin complexes to DNA has provided insights into the interaction dynamics of these complexes, which include chloro(2,2'-bipyridine)platinum(II) complexes. The study revealed preferential binding to the DNA major grooves, a finding that could have implications for understanding DNA interactions and designing DNA-targeted therapies (Naue et al., 2009).

Synthetic Chemistry and Functionalization

4-Chloro-2-isopropylpyridine has been utilized in regiochemical studies, particularly in the deprotonation and subsequent functionalization of pyridines. This has led to the development of new synthetic routes and building blocks for pharmaceutical research, highlighting the compound's versatility in organic synthesis (Bobbio & Schlosser, 2001).

Materials Science and Macrocyclic Chemistry

In materials science, perfluoro-4-isopropylpyridine has been a precursor for creating macrocyclic systems with pyridine sub-units. These macrocycles have potential for complexing both cations and anions, opening new avenues for sensor development and molecular recognition studies (Chambers et al., 2003).

Electrocatalysis and Chemical Reactions

The compound has also found applications in electrocatalysis and as a substrate in chemical reactions, such as in the synthesis of 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines via electrochemically induced reactions. This underscores its utility in creating functionalized pyridines for various applications, including materials chemistry and catalysis (Combellas et al., 1992).

Chemical Probes and Protein Modification

4-Chloro-2-isopropylpyridine derivatives have been explored as selective covalent protein modifiers, demonstrating potential for the development of chemical probes. This research is crucial for biochemistry and drug development, as it facilitates the targeted modification of proteins for therapeutic and analytical purposes (Schardon et al., 2017).

Environmental Applications

There is also interest in the environmental applications of pyridine derivatives, including the removal of hexavalent chromium from water using modified activated carbons. This research underscores the potential environmental benefits of utilizing 4-Chloro-2-isopropylpyridine and its derivatives in pollution control and water treatment processes (Neagu & Mikhalovsky, 2010).

Safety And Hazards

The safety information for 4-Chloro-2-isopropylpyridine indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPPZBLQNOHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542251
Record name 4-Chloro-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-isopropylpyridine

CAS RN

98420-91-8
Record name 4-Chloro-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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